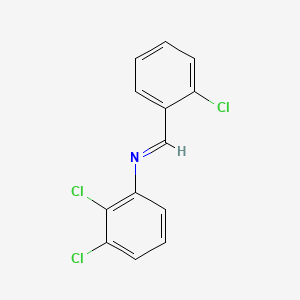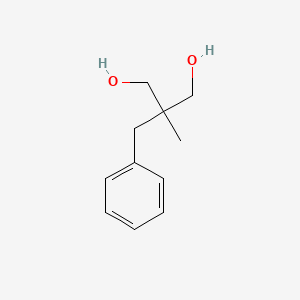
2-Benzyl-2-methyl-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2-methyl-1,3-propanediol is an organic compound with the molecular formula C11H16O2. It is a colorless, low viscosity liquid that is widely used in various chemical and industrial applications. This compound is known for its unique molecular structure, which includes a benzyl group attached to a 2-methyl-1,3-propanediol backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-methyl-1,3-propanediol typically involves the reaction of benzyl chloride with 2-methyl-1,3-propanediol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2-methyl-1,3-propanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include benzyl alcohols, carboxylic acids, and substituted propanediols .
Scientific Research Applications
2-Benzyl-2-methyl-1,3-propanediol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-2-methyl-1,3-propanediol involves its interaction with various molecular targets and pathways. The benzyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The hydroxyl groups on the propanediol backbone facilitate hydrogen bonding and other intermolecular interactions, making it a versatile compound in both chemical and biological systems .
Comparison with Similar Compounds
- 2-Methyl-1,3-propanediol
- 2-Ethyl-2-methyl-1,3-propanediol
- 2-Amino-2-methyl-1,3-propanediol
Comparison: Compared to these similar compounds, 2-Benzyl-2-methyl-1,3-propanediol is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
CAS No. |
2109-99-1 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-benzyl-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H16O2/c1-11(8-12,9-13)7-10-5-3-2-4-6-10/h2-6,12-13H,7-9H2,1H3 |
InChI Key |
XEDJJCRGHSVDKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


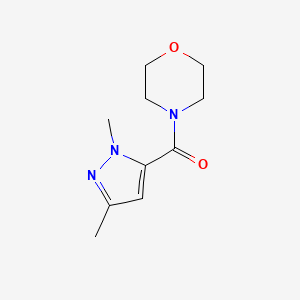
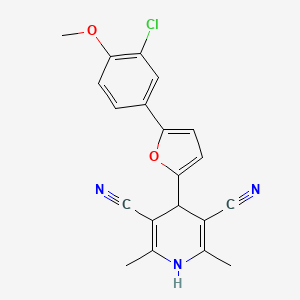
![4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride](/img/structure/B11945681.png)
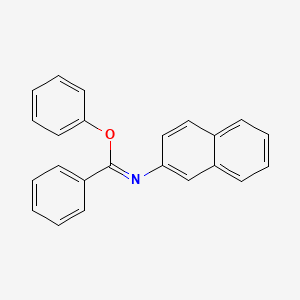


![3-[5-(4-Bromophenyl)-2-furyl]propanoic acid](/img/structure/B11945697.png)
![N-[4-(2-oxopropylsulfonyl)phenyl]acetamide](/img/structure/B11945702.png)
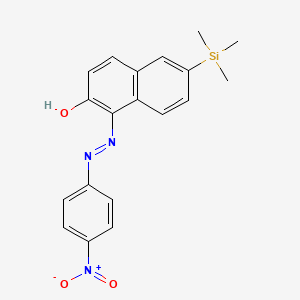


![4'-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2'-thiete] 1',1'-dioxide](/img/structure/B11945723.png)
![N-[(methylamino)acetyl]alanine](/img/structure/B11945725.png)
